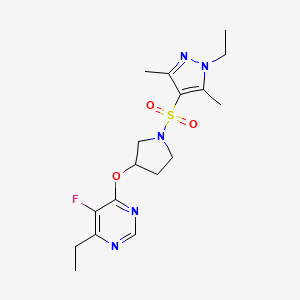

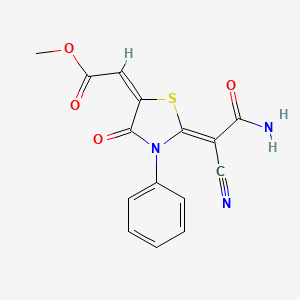

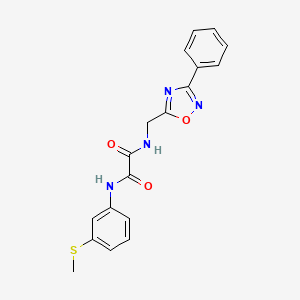

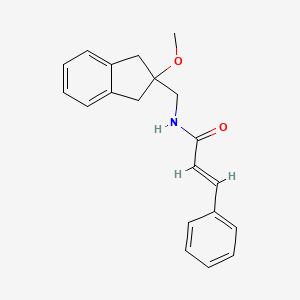

N1-(3-(methylthio)phenyl)-N2-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus . For example, ataluren is used for the treatment of Duchenne muscular dystrophy and other diseases caused by nonsense mutations .

Synthesis Analysis

An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . The method allows to obtain structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .Molecular Structure Analysis

Structures of two anilines were studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group was revealed .Chemical Reactions Analysis

The reaction of amidoximes with carboxylic acids and wide range of their derivatives, including acyl chlorides, esters, aldehydes, and cyclic anhydrides of dicarboxylic acids were studied .Aplicaciones Científicas De Investigación

Anti-Infective Agents

1,2,4-Oxadiazoles have been extensively studied as anti-infective agents due to their promising activity against various pathogens. Researchers have synthesized diversely substituted 1,2,4-oxadiazoles with anti-bacterial, anti-viral, and anti-leishmanial properties . These compounds offer potential therapeutic options for combating infectious diseases such as tuberculosis, malaria, and nosocomial infections.

Antibacterial Activity

The compound’s structure suggests potential antibacterial properties. Researchers have explored derivatives of 1,2,4-oxadiazoles, including those containing a methylsulfanylphenyl moiety, for their ability to inhibit bacterial growth. Further investigations into the specific mechanisms of action and target microorganisms are essential .

Antiviral Potential

Given the global impact of viral infections, compounds like N’-[3-(methylsulfanyl)phenyl]-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]ethanediamide may play a crucial role in antiviral drug development. Researchers continue to explore their efficacy against various viruses, including emerging ones like SARS-CoV-2 .

Leishmaniasis Treatment

Leishmaniasis, caused by protozoan parasites of the genus Leishmania, remains a significant health concern. Some 1,2,4-oxadiazoles exhibit promising anti-leishmanial activity. Investigating their effectiveness against different Leishmania species is crucial for potential therapeutic applications .

Mode of Action Insights

Understanding the mode of action of 1,2,4-oxadiazoles is essential for rational drug design. Researchers have explored the chemical intuition behind their anti-infective activity, providing valuable insights for designing new chemical entities with improved efficacy .

Medicinal Chemistry Strategies

The synthesis of 1,2,4-oxadiazoles involves various strategies, including regioselective modifications and scaffold variations. Medicinal chemists can benefit from a library of synthetic approaches to refine these compounds as anti-infective agents .

Mecanismo De Acción

Target of Action

It’s known that 1,2,4-oxadiazole derivatives, which this compound is a part of, have been studied for their broad range of chemical and biological properties . They have shown various biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activity .

Mode of Action

1,2,4-oxadiazole derivatives have been found to exhibit strong antibacterial effects . This suggests that they may interact with bacterial cells, possibly disrupting essential cellular processes or structures, leading to the death of the bacteria.

Biochemical Pathways

These could include pathways related to bacterial cell wall synthesis, protein synthesis, or DNA replication, among others .

Result of Action

Given the antibacterial activity of 1,2,4-oxadiazole derivatives, it can be inferred that the compound may lead to the death of bacterial cells, thereby helping to control bacterial infections .

Direcciones Futuras

The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . In addition to medicinal application, these heterocycles were utilized for the development of energetic materials, fluorescent dyes, OLEDs, sensors, as well as insecticides .

Propiedades

IUPAC Name |

N'-(3-methylsulfanylphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O3S/c1-26-14-9-5-8-13(10-14)20-18(24)17(23)19-11-15-21-16(22-25-15)12-6-3-2-4-7-12/h2-10H,11H2,1H3,(H,19,23)(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NREIHXAXZNQTSX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC(=C1)NC(=O)C(=O)NCC2=NC(=NO2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-methylphenyl)sulfonyl]-N-(3-nitrophenyl)propanamide](/img/structure/B2755216.png)

![Methyl 2-methyl-5-[(2,3,4,5,6-pentafluorophenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B2755220.png)

![Amino-bicyclo[2.2.1]hept-5-en-2-yl-acetic acid](/img/structure/B2755221.png)

![Ethyl 6-methyl-2-(5-nitrofuran-2-carboxamido)thieno[2,3-d]thiazole-5-carboxylate](/img/structure/B2755222.png)

![benzyl N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}carbamate](/img/structure/B2755223.png)

![4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide](/img/structure/B2755227.png)

![1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-3-((4-fluorophenyl)sulfonyl)azetidine](/img/structure/B2755229.png)

![3-[(2,3,4-trimethylphenyl)sulfonylamino]benzoic Acid](/img/structure/B2755231.png)